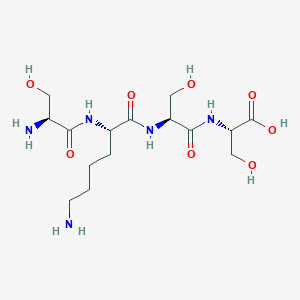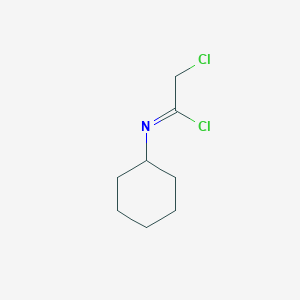
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is an organic compound with a unique structure that includes a chloro group and a cyclohexyl group attached to an ethanimidoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The imidoyl chloride group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of cyclohexylacetamide and hydrochloric acid.
Reduction: Formation of cyclohexylethylamine.
Scientific Research Applications
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-Chloro-N-phenylethanimidoyl chloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1Z)-2-Chloro-N-methylthioethanimidoyl chloride: Contains a methylthio group instead of a cyclohexyl group.
Uniqueness
(1Z)-2-Chloro-N-cyclohexylethanimidoyl chloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with particular biological or chemical properties.
Properties
CAS No. |
749161-02-2 |
|---|---|
Molecular Formula |
C8H13Cl2N |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
2-chloro-N-cyclohexylethanimidoyl chloride |
InChI |
InChI=1S/C8H13Cl2N/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
RPJJNMCILRJKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


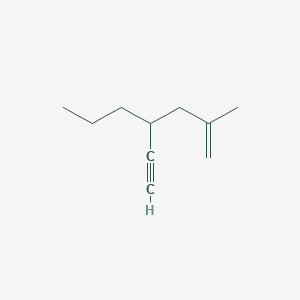
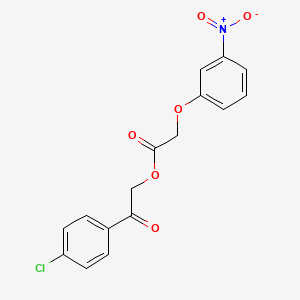
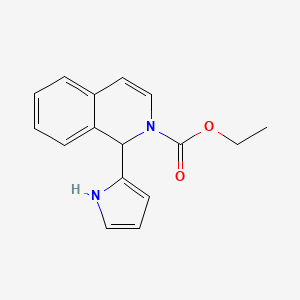
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
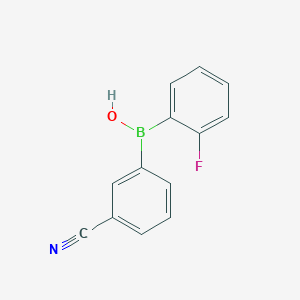
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
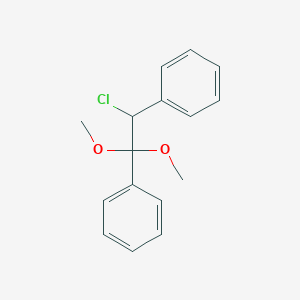
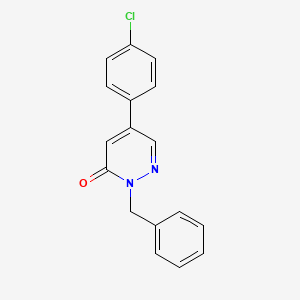
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
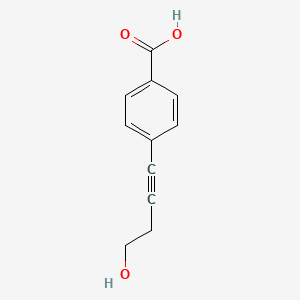
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
